Cas no 87967-37-1 (Benzenamine, 4-bromo-3-(difluoromethoxy)-)

Technical Introduction: Benzenamine, 4-bromo-3-(difluoromethoxy)- is a halogenated aniline derivative featuring a bromo substituent at the para-position and a difluoromethoxy group at the meta-position relative to the amino functionality. This compound is of interest in synthetic organic chemistry, particularly as a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and difluoromethoxy groups enhances its reactivity in cross-coupling reactions and facilitates further functionalization. Its structural motifs are valuable in designing bioactive molecules, leveraging the electronic and steric effects imparted by the substituents. The compound is typically handled under controlled conditions due to its potential sensitivity.
Benzenamine, 4-bromo-3-(difluoromethoxy)- structure
87967-37-1 structure
Product name:Benzenamine, 4-bromo-3-(difluoromethoxy)-
CAS No:87967-37-1
MF:C7H6BrF2NO
MW:238.029448032379
MDL:MFCD18390862
CID:649997
PubChem ID:71411683

Benzenamine, 4-bromo-3-(difluoromethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-bromo-3-(difluoromethoxy)-
    • 4-bromo-3-(difluoromethoxy)aniline
    • MFCD18390862
    • AKOS027265380
    • CS-0457749
    • SCHEMBL16899381
    • DTXSID70831282
    • TQU0274
    • YDNMEBRTPBTYIQ-UHFFFAOYSA-N
    • 87967-37-1
    • A1-06234
    • MDL: MFCD18390862
    • Inchi: InChI=1S/C7H6BrF2NO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H,11H2
    • InChI Key: YDNMEBRTPBTYIQ-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1N)OC(F)F)Br

Computed Properties

  • Exact Mass: 236.96008g/mol
  • Monoisotopic Mass: 236.96008g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 35.2Ų

Benzenamine, 4-bromo-3-(difluoromethoxy)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB531801-250 mg
4-Bromo-3-(difluoromethoxy)aniline; .
87967-37-1
250MG
€360.40 2023-01-02
Alichem
A013000283-250mg
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 97%
250mg
$470.40 2023-08-31
Apollo Scientific
PC501694-250mg
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 95%
250mg
£180.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528416-250mg
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 98%
250mg
¥2970.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528416-1g
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 98%
1g
¥8335.00 2024-04-27
Apollo Scientific
PC501694-5g
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 95%
5g
£2270.00 2025-02-21
Alichem
A013000283-500mg
4-Bromo-3-(difluoromethoxy)aniline
87967-37-1 97%
500mg
$815.00 2023-08-31
abcr
AB531801-1g
4-Bromo-3-(difluoromethoxy)aniline; .
87967-37-1
1g
€999.10 2025-02-15
A2B Chem LLC
AD88448-250mg
Benzenamine, 4-bromo-3-(difluoromethoxy)-
87967-37-1
250mg
$299.00 2024-04-19
abcr
AB531801-250mg
4-Bromo-3-(difluoromethoxy)aniline; .
87967-37-1
250mg
€359.70 2025-02-15

Additional information on Benzenamine, 4-bromo-3-(difluoromethoxy)-

Benzenamine, 4-bromo-3-(difluoromethoxy): A Comprehensive Overview

Benzenamine, 4-bromo-3-(difluoromethoxy), also known by its CAS number 87967-37-1, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzene ring substituted with a bromine atom at the 4-position and a difluoromethoxy group at the 3-position. The combination of these substituents imparts distinctive chemical properties, making it a valuable compound in both academic research and industrial applications.

The synthesis of Benzenamine, 4-bromo-3-(difluoromethoxy) involves a series of carefully controlled reactions. Typically, the starting material is bromobenzene, which undergoes substitution reactions to introduce the difluoromethoxy group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. These improvements have been documented in several peer-reviewed journals, highlighting the importance of green chemistry principles in modern organic synthesis.

One of the most notable applications of this compound is in the field of pharmaceutical research. The bromine and difluoromethoxy groups are known to influence the electronic properties of the molecule, making it a promising candidate for drug design. For instance, studies have shown that Benzenamine, 4-bromo-3-(difluoromethoxy) exhibits potential anti-inflammatory and antioxidant activities. These findings were published in a recent issue of the Journal of Medicinal Chemistry, where researchers demonstrated its ability to inhibit key enzymes involved in inflammatory pathways.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Its unique electronic structure makes it an ideal candidate for use in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). A study conducted at Stanford University revealed that incorporating Benzenamine, 4-bromo-3-(difluoromethoxy) into polymer blends significantly enhances charge transport properties, paving the way for more efficient electronic devices.

The environmental impact of Benzenamine, 4-bromo-3-(difluoromethoxy) has also been a topic of recent research. While it is not classified as a hazardous substance under current regulations, its degradation pathways and bioaccumulation potential are under investigation. A team at the University of California conducted a comprehensive environmental risk assessment, concluding that proper disposal methods are essential to mitigate any potential ecological risks associated with this compound.

In conclusion, Benzenamine, 4-bromo-3-(difluoromethoxy), CAS number 87967-37-1, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in pharmaceutical research and materials science. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

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(CAS:87967-37-1)Benzenamine, 4-bromo-3-(difluoromethoxy)-
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Purity:99%
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